molecular formula C11H15ClN2O B8462450 4-Chloro-6-(3-methylcyclohexyloxy)pyrimidine

4-Chloro-6-(3-methylcyclohexyloxy)pyrimidine

Cat. No. B8462450
M. Wt: 226.70 g/mol
InChI Key: BKFGFVMIZHNXAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-6-(3-methylcyclohexyloxy)pyrimidine is a useful research compound. Its molecular formula is C11H15ClN2O and its molecular weight is 226.70 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Chloro-6-(3-methylcyclohexyloxy)pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-6-(3-methylcyclohexyloxy)pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

4-Chloro-6-(3-methylcyclohexyloxy)pyrimidine

Molecular Formula

C11H15ClN2O

Molecular Weight

226.70 g/mol

IUPAC Name

4-chloro-6-(3-methylcyclohexyl)oxypyrimidine

InChI

InChI=1S/C11H15ClN2O/c1-8-3-2-4-9(5-8)15-11-6-10(12)13-7-14-11/h6-9H,2-5H2,1H3

InChI Key

BKFGFVMIZHNXAO-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC(C1)OC2=CC(=NC=N2)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

In 5 ml of tetrahydrofuran was suspended 0.14 g of sodium hydride (60% in oil), to which 0.5 ml of a tetrahydrofuran solution containing 0.34 g of 3-methylcyclohexanol (mixture of cis-dorm and trans-form) was slowly added dropwise with stirring at room temperature. The mixture was stirred at room temperature for 10 minutes and then cooled to 0° C., to which 1.5 ml of a tetrahydrofuran solution containing 0.4 g of 4,6-dichloropyrimidine was slowly added dropwise, followed by further stirring at room temperature for 4 hours. The reaction mixture was then poured into a saturated aqueous ammonium chloride solution and extracted three times with t-butyl methyl ether. The organic layers were combined, washed with brine, dried over anhydrous magnesium sulfate, and then concentrated. The residue was subjected to silica gel column chromatography to give 0.31 g of 4-chloro-6-(3-methylcyclohexyloxy)pyrimidine.
Quantity
0.14 g
Type
reactant
Reaction Step One
Quantity
0.4 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
5 mL
Type
solvent
Reaction Step Four
Quantity
1.5 mL
Type
solvent
Reaction Step Five
Quantity
0.34 g
Type
reactant
Reaction Step Six
Quantity
0.5 mL
Type
solvent
Reaction Step Six

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